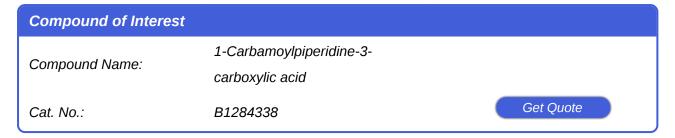


# Application Note: Comprehensive NMR Spectral Analysis of 1-Carbamoylpiperidine-3-carboxylic acid

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application note for the comprehensive Nuclear Magnetic Resonance (NMR) spectral analysis of **1- Carbamoylpiperidine-3-carboxylic acid**. It includes predicted <sup>1</sup>H and <sup>13</sup>C NMR data, detailed experimental protocols for 1D and 2D NMR techniques, and visual workflows for structural elucidation. This guide is intended to assist researchers in confirming the structure and purity of this and similar heterocyclic compounds.

# **Chemical Structure and Atom Numbering**

The unambiguous assignment of NMR signals requires a standardized numbering scheme for the molecule. The structure and numbering for **1-Carbamoylpiperidine-3-carboxylic acid** are provided below.



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Caption: Structure of 1-

Carbamoylpiperidine-3-carboxylic acid with IUPAC numbering.

## **Predicted NMR Spectral Data**

The following tables summarize the predicted chemical shifts for **1-Carbamoylpiperidine-3-carboxylic acid** based on established values for piperidine derivatives, carboxylic acids, and carbamides.[1][2][3][4][5] Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted <sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>)



Proton Position	Chemical Shift (δ, ppm)	Multiplicity	Integration	Notes
СООН	12.0 - 13.0	broad s	1H	Exchangeable with D <sub>2</sub> O. The chemical shift is concentration and temperature dependent.[1][2]
CONH₂	7.0 - 7.5	broad s	2H	Two separate signals may be observed due to restricted rotation around the C-N bond.  Exchangeable with D2O.
H-2eq, H-6eq	3.8 - 4.1	m	2H	Deshielded by the adjacent carbamoyl group.
H-2ax, H-6ax	2.8 - 3.1	m	2H	Shielded relative to their equatorial counterparts.
H-3	2.9 - 3.2	m	1H	Deshielded by the adjacent carboxylic acid group.[6]
H-4eq, H-5eq	1.8 - 2.0	m	2H	
H-4ax, H-5ax	1.4 - 1.6	m	2H	

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)



Carbon Position	Chemical Shift (δ, ppm)	Notes
СООН	174 - 178	Carboxylic acid carbonyl.[1][7]
CONH <sub>2</sub>	157 - 161	Carbamoyl carbonyl.
C-2, C-6	43 - 47	Deshielded by the nitrogen atom.[3][5]
C-3	38 - 42	Alpha-carbon to the carboxylic acid.[1]
C-4, C-5	24 - 28	

# **Experimental Protocols**

Detailed methodologies for acquiring high-quality NMR data are presented below.

#### 3.1 Sample Preparation

- Weigh approximately 5-10 mg of 1-Carbamoylpiperidine-3-carboxylic acid.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, MeOD-d<sub>4</sub>).
   DMSO-d<sub>6</sub> is often preferred to observe the exchangeable protons of the carboxylic acid and amide groups.
- Add a small amount of TMS as an internal standard (0.03% v/v) if the solvent does not already contain it.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is fully dissolved and the solution is clear before insertion into the spectrometer.
- 3.2 NMR Data Acquisition The following experiments are recommended for complete structural elucidation. All experiments should be performed on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR:



- Pulse Program: Standard single-pulse (zg30).
- Spectral Width: 16 ppm (centered around 6 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 16-64.
- 13C{1H} NMR:
  - Pulse Program: Standard proton-decoupled (zgpg30).
  - Spectral Width: 240 ppm (centered around 100 ppm).
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay (d1): 2 seconds.
  - Number of Scans: 1024-4096.
- DEPT-135 (Distortionless Enhancement by Polarization Transfer):
  - Used to differentiate between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive,
     while CH₂ signals appear negative. Quaternary carbons are absent.
  - Run using standard spectrometer parameters.
- 2D COSY (Correlation Spectroscopy):
  - Identifies proton-proton (¹H-¹H) spin-spin couplings, typically through 2 or 3 bonds.
  - Pulse Program: cosygpqf.
  - Data Points (F2 & F1): 2048 x 256.
  - Number of Scans: 2-4 per increment.

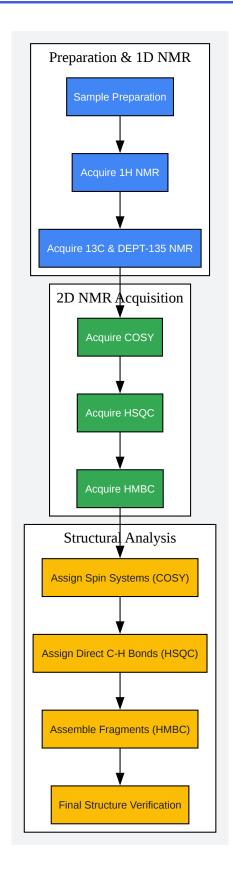


- 2D HSQC (Heteronuclear Single Quantum Coherence):
  - Correlates protons with their directly attached carbons (¹JCH).
  - Pulse Program: hsqcedetgpsisp2.3.
  - Spectral Width (F2/F1): 16 ppm / 240 ppm.
  - Number of Scans: 2-8 per increment.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
  - Identifies long-range correlations between protons and carbons (<sup>2</sup>JCH, <sup>3</sup>JCH). Crucial for assigning quaternary carbons.
  - Pulse Program: hmbcgplpndqf.
  - Spectral Width (F2/F1): 16 ppm / 240 ppm.
  - Long-Range Coupling Delay: Optimized for 8 Hz.
  - Number of Scans: 4-16 per increment.

## **Data Analysis and Structural Elucidation Workflow**

The analysis of the acquired spectra follows a logical progression to confirm the molecular structure. The general workflow is depicted below.





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Caption: Workflow for NMR-based structural elucidation.







4.1 COSY Analysis The COSY spectrum will reveal the connectivity of the protons within the piperidine ring. Key expected correlations are shown below. This confirms the sequence of CH<sub>2</sub> and CH groups in the ring.

Caption: Expected <sup>3</sup>JHH correlations in the COSY spectrum.

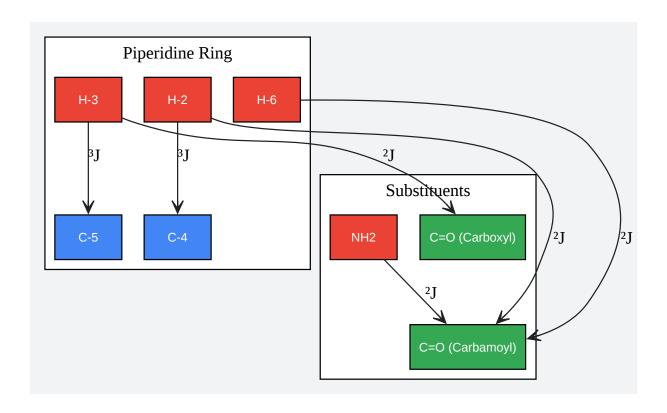
4.2 HSQC Analysis The HSQC spectrum provides direct one-bond C-H correlations, allowing for the straightforward assignment of protonated carbons in the piperidine ring. For example, the proton signal at ~2.9-3.2 ppm (H-3) will show a cross-peak with the carbon signal at ~38-42 ppm (C-3).

4.3 HMBC Analysis The HMBC spectrum is critical for confirming the overall structure by identifying long-range (2- and 3-bond) C-H correlations. This connects the different spin systems and assigns the guaternary carbonyl carbons.

#### Key Expected HMBC Correlations:

- H-2 and H-6 will show correlations to the carbamoyl carbonyl (CONH<sub>2</sub>) and to C-3 and C-5, respectively.
- H-3 will show correlations to the carboxylic acid carbonyl (COOH) and to C-2, C-4, and C-5.
- H-4 will show correlations to C-2, C-3, C-5, and C-6.
- The amide protons (NH<sub>2</sub>) will show a correlation to the carbamoyl carbonyl carbon.





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